

Technical Support Center: Minimizing Impurities in Reactions with High-Purity SHELLSOL Grades

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHELLSOL

Cat. No.: B1174059

[Get Quote](#)

Welcome to the Technical Support Center for high-purity **SHELLSOL** grades. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize impurities in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are **SHELLSOL** grades and why are they used in high-purity applications?

A1: **SHELLSOL** grades are a range of high-purity hydrocarbon solvents produced by Shell Chemicals. They are broadly categorized into aromatic and dearomatized (aliphatic) solvents. [1][2] These solvents are favored in sensitive applications such as pharmaceutical synthesis and polymer chemistry due to their high degree of purity, consistent composition, and low levels of impurities like aromatics, sulfur, and olefins.[3][4] The synthetic nature of some grades, like isoparaffins, means their chemical composition is carefully controlled, leading to consistent solvent performance.[3]

Q2: What are the common types of impurities found in **SHELLSOL** grades and how can they affect my reaction?

A2: Even in high-purity grades, trace amounts of impurities can be present. These can include:

- **Aromatic Hydrocarbons:** Present in dearomatized grades at very low levels. These can act as catalyst poisons in some hydrogenation reactions by forming stable complexes with the catalyst's active sites.[5]

- Olefins (Unsaturated Hydrocarbons): Can undergo side reactions, such as polymerization or cyclization, especially in the presence of certain catalysts.[6]
- Sulfur Compounds: A notorious catalyst poison, particularly for noble metal catalysts like platinum, palladium, and rhodium, as well as nickel-based catalysts.[7][8] Sulfur can irreversibly bind to the catalyst's active sites, reducing or completely inhibiting its activity.
- Peroxides: Can form in solvents upon exposure to air and light. Peroxides can initiate unwanted side reactions and can be explosive, especially when concentrated during distillation.
- Water: Can hydrolyze sensitive reagents and catalysts.
- Leached Impurities: Trace metals or plasticizers can leach from storage containers, especially if the solvent is stored for extended periods or under suboptimal conditions.[4]

Q3: How can I determine the purity of my **SHELLSOL** solvent?

A3: The most common and effective method for analyzing volatile organic impurities in hydrocarbon solvents is Gas Chromatography-Mass Spectrometry (GC-MS).[9] For highly volatile impurities, a headspace sampler coupled with GC-MS is often used to enhance sensitivity.[10][11][12] The technical datasheets for specific **SHELLSOL** grades also provide information on typical impurity levels.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My catalyst is showing reduced activity or is completely inactive.

- Possible Cause: Catalyst poisoning by impurities in the **SHELLSOL** solvent.
- Troubleshooting Steps:
 - Identify the likely poison:
 - If you are using a noble metal or nickel catalyst, sulfur is a likely culprit.[8]

- In hydrogenation reactions, residual aromatics in aliphatic **SHELLSOL** grades could be the issue.[5]
- Purify the solvent: Refer to the "Experimental Protocols" section for detailed procedures on removing sulfur (acid wash) and aromatics (distillation).
- Test the purified solvent: Rerun the reaction with the purified solvent to see if catalyst activity is restored.

Issue 2: I am observing unexpected byproducts in my polymerization reaction.

- Possible Cause: The presence of olefinic impurities in the **SHELLSOL** solvent, which can act as monomers or chain-transfer agents.[6]
- Troubleshooting Steps:
 - Analyze the solvent for olefins: Use GC-MS to detect the presence of unsaturated hydrocarbons.
 - Purify the solvent: A sulfuric acid wash is effective in removing olefins. See the detailed protocol below.
 - Consider solvent-polymer interaction: The choice of solvent can influence the properties of the resulting polymer.[13]

Issue 3: My reaction is not proceeding as expected, and I suspect peroxide formation.

- Possible Cause: Peroxides can form in hydrocarbon solvents upon exposure to air and light, leading to unwanted side reactions.
- Troubleshooting Steps:
 - Test for peroxides: Use commercially available peroxide test strips for a quick check.
 - Remove peroxides: Pass the solvent through a column of activated alumina.[14][15][16][17][18] Refer to the protocol below. Caution: Do not distill solvents containing high concentrations of peroxides, as this can lead to explosions.

Data Presentation

Table 1: Typical Impurity Levels in Selected **SHELLSOL** Grades

SHELLSOL Grade	Aromatics Content	Benzene Content	Sulfur Content
ShellSol T	< 100 mg/kg	< 3 mg/kg	< 0.5 mg/kg
ShellSol D60	< 100 mg/kg	< 3 mg/kg	< 0.5 mg/kg
ShellSol D70	< 200 mg/kg	< 3 mg/kg	< 0.5 mg/kg
ShellSol D100S	Low	Not specified	Low

Data sourced from product technical datasheets. Actual values may vary by batch.

Experimental Protocols

Protocol 1: Purification of Hydrocarbon Solvents by Acid Wash

This method is effective for removing unsaturated hydrocarbons (olefins) and some sulfur compounds.

Materials:

- **SHELLSOL** solvent
- Concentrated sulfuric acid (H_2SO_4)
- 10% Sodium bicarbonate solution ($NaHCO_3$)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Separatory funnel
- Beakers and flasks
- Stirring apparatus

Procedure:

- Place the **SHELLSOL** solvent in a separatory funnel.
- In a fume hood, carefully add concentrated sulfuric acid (approximately 10-15% of the solvent volume).
- Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.
- Allow the layers to separate. The acid layer (bottom) may be dark.
- Drain and discard the lower acid layer.
- Repeat the acid wash with fresh sulfuric acid until the acid layer remains colorless.[\[19\]](#)
- Wash the solvent with a 10% sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
- Wash the solvent with distilled water.
- Wash the solvent with a saturated sodium chloride solution (brine) to remove dissolved water.
- Dry the solvent over anhydrous magnesium sulfate or sodium sulfate.
- Decant or filter the dried solvent into a clean, dry storage bottle.

Protocol 2: Fractional Distillation of Hydrocarbon Solvents

This method is used to separate components of a liquid mixture based on differences in their boiling points. It is effective for removing non-volatile impurities and separating hydrocarbons with different boiling ranges.

Materials:

- **SHELLSOL** solvent
- Distillation flask

- Fractionating column (e.g., Vigreux or packed column)
- Condenser
- Receiving flask
- Thermometer and adapter
- Heating mantle
- Boiling chips or magnetic stir bar

Procedure:

- Assemble the fractional distillation apparatus in a fume hood.[\[20\]](#)
- Add the **SHELLSOL** solvent and boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
- Begin heating the flask gently.
- As the solvent boils, the vapor will rise into the fractionating column. The temperature at the top of the column should be monitored.[\[21\]](#)
- Collect the fraction that distills at the expected boiling point of the pure solvent. Discard any initial fraction that comes over at a lower temperature (forerun) and stop the distillation before the flask goes to dryness, leaving about 10-20% of the initial volume to avoid concentrating potentially explosive residues like peroxides.[\[16\]](#)
- Store the purified solvent in a clean, dry, tightly sealed container.

Protocol 3: Removal of Peroxides using an Alumina Column

This is a safe and effective method for removing peroxides from hydrocarbon solvents.

Materials:

- **SHELLSOL** solvent suspected of containing peroxides

- Activated basic alumina (80-mesh)
- Chromatography column
- Glass wool
- Receiving flask

Procedure:

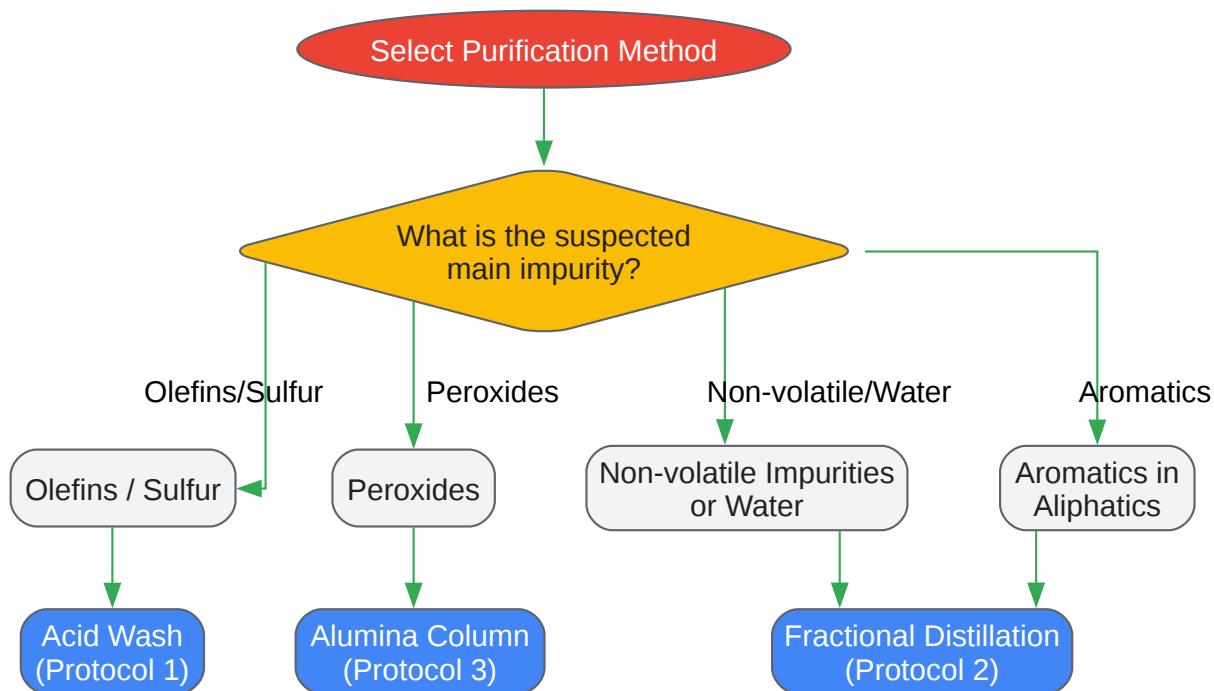
- Place a small plug of glass wool at the bottom of the chromatography column.
- Fill the column with activated basic alumina. A column of 2 x 33 cm filled with 80 g of alumina is generally sufficient for 100-400 mL of solvent.[14][16]
- Gently tap the column to pack the alumina.
- Carefully pour the **SHELLSOL** solvent onto the top of the alumina column.
- Allow the solvent to pass through the column under gravity.
- Collect the purified solvent in a clean, dry receiving flask.
- Test the eluted solvent for the presence of peroxides to confirm their removal.
- Safety Note: Although alumina typically decomposes peroxides, it is a good practice to slurry the used alumina with a dilute acidic solution of ferrous sulfate before disposal.[16][18]

Protocol 4: GC-MS Analysis of **SHELLSOL Impurities**

This is a general guideline for the analysis of volatile impurities in **SHELLSOL** solvents.


Instrumentation:

- Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
- Headspace sampler (optional, for highly volatile impurities)
- Capillary column suitable for hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane)


Procedure:

- Sample Preparation: Dilute the **SHELLSOL** solvent in a high-purity solvent (if necessary) to an appropriate concentration for GC-MS analysis. For headspace analysis, place a known amount of the solvent in a sealed headspace vial and heat to equilibrate the volatile impurities into the gas phase.[10]
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample or the headspace gas into the GC.
- Separation: Use a suitable temperature program to separate the different components of the solvent on the capillary column.
- Detection: The mass spectrometer will detect and fragment the eluting compounds, providing a mass spectrum for each.
- Identification: Identify the impurities by comparing their mass spectra to a library of known compounds (e.g., NIST library) and by their retention times.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for reaction issues.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a purification method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aromatic solvents | Shell Global [shell.com]
- 2. researchgate.net [researchgate.net]
- 3. ShellSol TD – isoparaffin synthetic hydrocarbon solvent | Shell Global [shell.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. Chemicals leach from food-grade plastic [plasticsoupfoundation.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 13. echemi.com [echemi.com]
- 14. my.alfred.edu [my.alfred.edu]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 16. uwyo.edu [uwyo.edu]
- 17. column-chromatography.com [column-chromatography.com]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. usalab.com [usalab.com]
- 21. energyeducation.ca [energyeducation.ca]
- To cite this document: BenchChem. [Technical Support Center: Minimizing Impurities in Reactions with High-Purity SHELLSOL Grades]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174059#minimizing-impurities-in-reactions-with-high-purity-shellsol-grades>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com